DAT Inhibition Potency Relative to N-Ethyl-Cathinone and N-Ethyl-Pentedrone
N‑Ethylbuphedrone (NEB) exhibits an intermediate potency for human DAT (hDAT) inhibition when compared to its closest α‑carbon chain homologs. In HEK293 cells expressing hDAT, the IC50 for [³H]MPP⁺ uptake inhibition by NEB is 0.305 μM, which is 4.7‑fold more potent than the methyl‑containing N‑ethyl‑cathinone (NEC, IC50 = 1.44 μM) but 3.3‑fold less potent than the propyl‑containing N‑ethyl‑pentedrone (NEPD, IC50 = 0.091 μM) [1].
| Evidence Dimension | hDAT uptake inhibition (IC50) |
|---|---|
| Target Compound Data | 0.305 μM (N-Ethylbuphedrone, NEB) |
| Comparator Or Baseline | N-Ethyl-cathinone (NEC): 1.44 μM; N-Ethyl-pentedrone (NEPD): 0.091 μM |
| Quantified Difference | 4.7× more potent than NEC; 3.3× less potent than NEPD |
| Conditions | HEK293 cells expressing human DAT, [³H]MPP⁺ uptake assay, 4 independent experiments in triplicate |
Why This Matters
This intermediate potency positions NEB as a critical tool for investigating structure‑activity trends at the DAT, avoiding the extreme potencies of longer‑chain analogs that confound in vivo behavioral studies.
- [1] Ríos-Rodríguez, E. et al. Structure–Activity Relationship of N‑Ethyl-Hexedrone Analogues: Role of the α‑Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chem. Neurosci. 2023, 14(4), 787‑799. View Source
